molecular formula C22H18ClFN4OS2 B4554550 6-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one

6-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one

Cat. No.: B4554550
M. Wt: 473.0 g/mol
InChI Key: INYMOTGZPITZJB-UHFFFAOYSA-N
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Description

6-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one is a useful research compound. Its molecular formula is C22H18ClFN4OS2 and its molecular weight is 473.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.0594594 g/mol and the complexity rating of the compound is 701. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Research on related compounds has demonstrated significant anti-inflammatory and analgesic activities in experimental models. For instance, compounds with similar structures have been evaluated for their efficacy against carrageenan-induced rat paw edema and demonstrated notable anti-inflammatory activity. Additionally, these compounds showed analgesic effects in albino mice using the writhing test, indicating their potential for treating pain and inflammation (Khalifa & Abdelbaky, 2008).

Anticancer Properties

Another area of application is in the development of anticancer agents. Certain fluorinated compounds have shown promising anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancers. These findings suggest the potential of such compounds in targeted cancer therapies, highlighting their relevance in oncological research (Hammam et al., 2005).

Structural and Crystallographic Studies

Structural analysis and crystallography of related chemical entities provide insights into their molecular arrangements and interactions, which are crucial for understanding their biological activities. Studies have detailed the crystal structure of similar compounds, revealing the importance of intramolecular hydrogen bonding and supramolecular interactions in determining their stability and reactivity (Banu et al., 2014).

Apoptosis-Inducing Effects

Research has also uncovered the apoptosis-promoting effects of certain compounds in the treatment of cancer. For example, novel pyrazole derivatives with benzo[d]thiazole structures have been synthesized and evaluated for their ability to induce apoptosis in cancer cells, demonstrating significant anti-proliferative activity against various cancer cell lines. Such findings underscore the potential therapeutic applications of these compounds in cancer treatment (Liu et al., 2019).

Antioxidant Activity

Compounds within this chemical family have been investigated for their antioxidant properties. Research has shown that certain triazolo-thiadiazoles exhibit potent antioxidant activity, providing a foundation for their use in combating oxidative stress-related diseases (Sunil et al., 2010).

Properties

IUPAC Name

6-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-3-(4-methylphenyl)-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN4OS2/c1-13-2-6-15(7-3-13)21-27-18(12-31-21)20(29)28(22(27)30)19-17(23)11-26(25-19)10-14-4-8-16(24)9-5-14/h2-9,11,18,21H,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYMOTGZPITZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2N3C(CS2)C(=O)N(C3=S)C4=NN(C=C4Cl)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one
Reactant of Route 2
6-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.